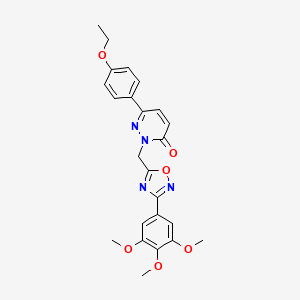

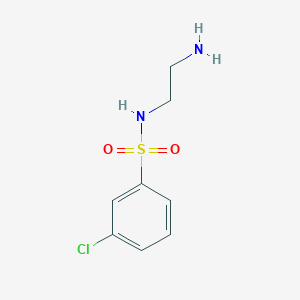

![molecular formula C4Br2N2S2 B3204745 2,5-Dibromothiazolo[5,4-d]thiazole CAS No. 1040390-19-9](/img/structure/B3204745.png)

2,5-Dibromothiazolo[5,4-d]thiazole

Overview

Description

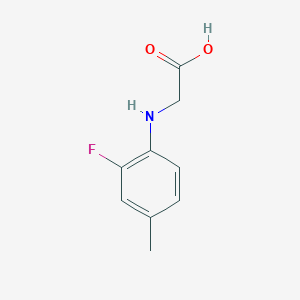

2,5-Dibromothiazolo[5,4-d]thiazole is a chemical compound with the molecular formula C4Br2N2S2 . It is an organic heterocycle moiety .

Synthesis Analysis

The synthesis of this compound involves halogenation reactions. Chlorination and bromination reactions of thiazolo[5,4-d]thiazole led to the generation of its mono- and dihalogenated derivatives . Theoretical analysis of the pyridine-catalyzed halogenation reveals that introduction of one halogen actually leads to a slightly enhanced reactivity towards further halogenation .Molecular Structure Analysis

The molecular structure of this compound is planar with strongly manifested π-stacking in the solid state . The parent thiazolo[5,4-d]thiazole moiety is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis

The chemical reactions involving this compound include direct electrophilic aromatic substitution . Several halogenation mechanisms have been investigated, including the direct C-halogenation with N-halopyridine as electrophile, C-halogenation via intermediate N-halogenation, and C-halogenation following an addition – elimination pathway, with intermediate formation of a cyclic halonium ion .Scientific Research Applications

Halogenation and Structural Analysis

2,5-Dibromothiazolo[5,4-d]thiazole has been studied in the context of halogenation reactions. Benin et al. (2008) explored the direct electrophilic aromatic substitution reactions on thiazolo[5,4-d]thiazole, leading to the generation of its dihalogenated derivatives, including this compound. Their study demonstrated that the introduction of one halogen enhances the reactivity towards further halogenation, with X-ray analysis revealing planar structures and strong π-stacking in the solid state (Benin, Yeates, & Dudis, 2008).

Fluorescent Chemosensors

Jung et al. (2012) synthesized new thiazolothiazole derivatives, including this compound, which exhibited significant fluorescent enhancements when interacting with specific metal ions like Cr3+ and Al3+. These derivatives represent the first examples of thiazolothiazole-based fluorescent chemosensors for metal ions (Jung, Han, Chun, Lee, & Yoon, 2012).

Building Blocks for Biologically Active Peptides

Magata et al. (2019) developed a stereoselective synthesis of disubstituted thiazole amino acids, valuable for creating biologically active thiazole-containing natural peptides and their analogues. This research highlighted the potential of using thiazole derivatives as building blocks in medicinal chemistry (Magata et al., 2019).

Electronic and Optical Applications

Olgun and Gülfen (2013) explored the spectroscopic and voltammetric behaviors of silver(I) 2,5-diphenylthiazolo[5,4-d]thiazole complexes. Their research provides insight into the potential electronic and optical applications of thiazole-based materials (Olgun & Gülfen, 2013).

Safety and Hazards

The safety data sheet for 2,5-Dibromothiazolo[5,4-d]thiazole indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

2,5-dibromo-[1,3]thiazolo[5,4-d][1,3]thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2N2S2/c5-3-7-1-2(10-3)8-4(6)9-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUPZGGVRIRXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(S1)Br)SC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3204662.png)

![[2-(4-Propoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B3204670.png)

![2-iodo-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B3204690.png)

![3-[(2-Methoxyethyl)amino]propanoic acid](/img/structure/B3204727.png)